2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines This compound is characterized by its unique structure, which includes an amino group, a butyl chain, a methoxyphenyl group, and a pyrroloquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the pyrroloquinoxaline core.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.
Attachment of the Butyl Chain: The butyl chain can be attached via alkylation reactions, where butyl halides react with the intermediate compound.
Addition of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methoxyphenyl-quinoxaline: Shares a similar core structure but lacks the butyl chain.
N-butyl-quinoxaline-3-carboxamide: Similar but without the methoxyphenyl group.
1H-pyrrolo[2,3-b]quinoxaline derivatives: Various derivatives with different substituents.
Uniqueness
2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H23N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-amino-N-butyl-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-3-4-13-24-22(28)18-19-21(26-17-8-6-5-7-16(17)25-19)27(20(18)23)14-9-11-15(29-2)12-10-14/h5-12H,3-4,13,23H2,1-2H3,(H,24,28) |
InChI Key |
DZMFNQIMGYHBMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.